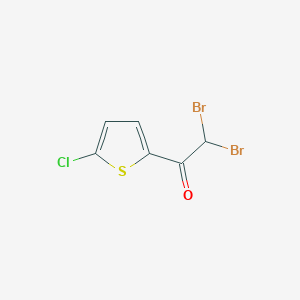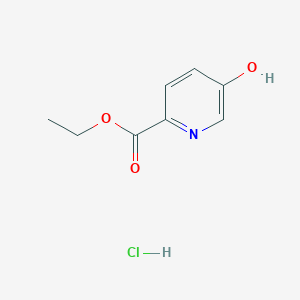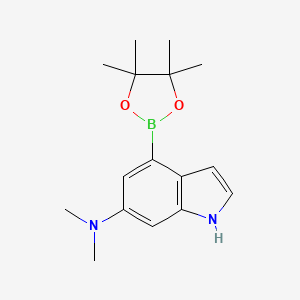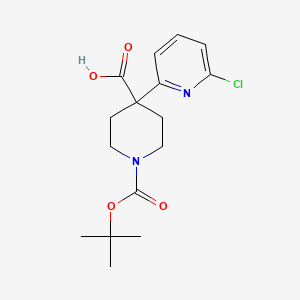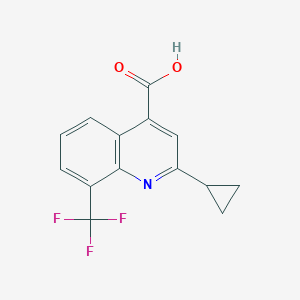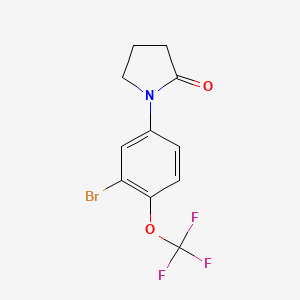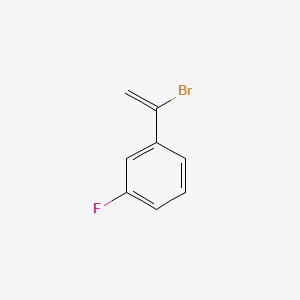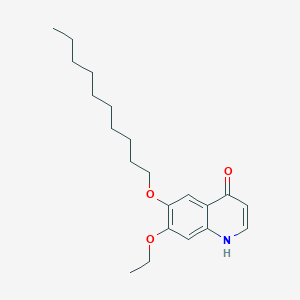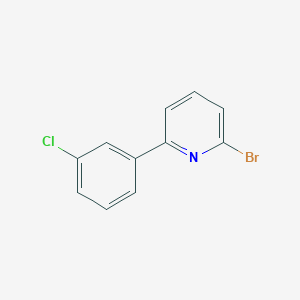
2-Tert-butyl-6-(diphenylphosphoryl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide: is an organophosphorus compound known for its unique chemical structure and properties This compound features a phosphine oxide group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide typically involves the reaction of diphenylphosphine oxide with a suitable tert-butyl-substituted phenol derivative. One common method includes the use of tert-butylphenol and diphenylphosphine oxide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: The phosphine oxide group can be reduced to phosphine under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Conversion to phosphine derivatives.
Substitution: Formation of alkylated or acylated phenolic derivatives.
科学的研究の応用
Chemistry:
Catalysis: [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Biochemical Research: It is used in studying enzyme mechanisms and protein-ligand interactions.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.
Environmental Science: Applied in the development of sensors and detection systems for environmental monitoring.
作用機序
The mechanism of action of [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The phosphine oxide group can coordinate with metal centers, influencing catalytic activity. The hydroxyl and tert-butyl groups contribute to the compound’s binding affinity and specificity towards biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic or catalytic effects.
類似化合物との比較
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Known for its use in synthesizing metal complexes and its antibacterial activity.
3,5-Di-tert-butyl-1,2-benzoquinone: Utilized in the synthesis of coordination compounds with various metal ions.
5-tert-Butyl-2-hydroxybenzaldehyde: Employed in organic synthesis and as a precursor for other chemical compounds.
Uniqueness: [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide stands out due to its combination of a phosphine oxide group with a tert-butyl-substituted phenol
特性
分子式 |
C22H23O2P |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
2-tert-butyl-6-diphenylphosphorylphenol |
InChI |
InChI=1S/C22H23O2P/c1-22(2,3)19-15-10-16-20(21(19)23)25(24,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-16,23H,1-3H3 |
InChIキー |
BTXKELCFYDPEEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


